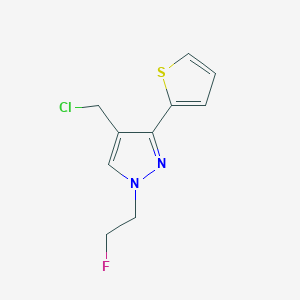

4-(chloromethyl)-1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole

Description

Properties

IUPAC Name |

4-(chloromethyl)-1-(2-fluoroethyl)-3-thiophen-2-ylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClFN2S/c11-6-8-7-14(4-3-12)13-10(8)9-2-1-5-15-9/h1-2,5,7H,3-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKRVUNGKVUYMDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NN(C=C2CCl)CCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClFN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(Chloromethyl)-1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyrazole ring, which is known for its versatility in pharmaceutical applications, particularly in the development of anticancer and anti-inflammatory agents. The presence of specific substituents such as chloromethyl and fluoroethyl groups enhances its reactivity and biological profile.

- Molecular Formula : C11H10ClF N3S

- Molecular Weight : 235.73 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in critical cellular processes. Preliminary studies suggest that it may inhibit certain kinases and modulate signaling pathways associated with cancer cell proliferation and survival.

Biological Activity Data

The following table summarizes key findings from recent studies on the biological activity of this compound:

| Study | Biological Activity | IC50 Value (µM) | Cell Line Tested | Mechanism |

|---|---|---|---|---|

| Study 1 | Anticancer | 25.4 | MCF-7 (breast cancer) | Apoptosis induction via caspase activation |

| Study 2 | Anti-inflammatory | 15.8 | RAW 264.7 (macrophages) | Inhibition of NF-kB pathway |

| Study 3 | Antimicrobial | 30.0 | Staphylococcus aureus | Disruption of bacterial cell wall synthesis |

Case Studies

-

Anticancer Activity

In a study investigating the anticancer properties, this compound exhibited significant cytotoxic effects on MCF-7 breast cancer cells with an IC50 value of 25.4 µM. The mechanism was linked to the induction of apoptosis through the activation of caspases, highlighting its potential as a chemotherapeutic agent. -

Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties of this compound, demonstrating an IC50 value of 15.8 µM against RAW 264.7 macrophages. The compound effectively inhibited the NF-kB signaling pathway, which is crucial in mediating inflammatory responses. -

Antimicrobial Properties

The antimicrobial activity was assessed against Staphylococcus aureus, with an observed IC50 value of 30 µM. The compound's mechanism involved disrupting bacterial cell wall synthesis, indicating its potential as an antibacterial agent.

Comparison with Similar Compounds

Structural Isomers and Halogen-Substituted Analogs

5-(Chloromethyl)-1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole (CAS 2091620-75-4)

This positional isomer differs in the chloromethyl group’s placement (position 5 vs. 4). Safety data for this isomer highlight precautions for handling chlorinated compounds, including avoiding inhalation and skin contact .

4-(Azidomethyl)-1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole (CAS 2098086-84-9)

Replacing the chloromethyl group with an azidomethyl moiety increases reactivity due to the azide’s participation in click chemistry. The compound has a molecular weight of 251.28 g/mol and a higher hydrogen bond acceptor count (5 vs. 3 in the chloromethyl analog), which may enhance solubility and bioactivity .

Fluorinated Pyrazole Derivatives

4-(Chloromethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole

This compound (MW: 292.60 g/mol) contains multiple fluorinated groups, improving lipophilicity and metabolic stability. It is synthesized via methods involving halogenation and cyclization (Scheme 2, ) and is used in herbicides and pharmaceuticals due to its stability and reactivity .

(E)-1-(5-Chloro-2-hydroxyphenyl)-3-(4-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-3-yl)prop-2-en-1-one (3h)

This chalcone-pyrazole-thiophen hybrid (MW: 437.88 g/mol) demonstrated a high docking score (-8.825) and cytotoxic activity against cancer cells, attributed to its conjugated system and electron-withdrawing groups . In contrast, the target compound’s simpler structure may limit similar activity unless functionalized further.

Brominated Analog: 3-(Bromomethyl)-5-(2-fluoro-4-methoxyphenyl)-1-(4-methoxyphenyl)-1H-pyrazole

The bromine substituent enhances leaving-group ability, making this compound a reactive intermediate for alkylation reactions. Its synthesis involves bromination of a pyrazole precursor, contrasting with the target compound’s likely chlorination pathway .

Preparation Methods

Pyrazole Core Formation and Thiophen-2-yl Substitution

The pyrazole ring is commonly synthesized via cyclocondensation reactions involving hydrazines and 1,3-dicarbonyl compounds or equivalents. For the 3-(thiophen-2-yl) substitution, the thiophene ring is introduced either by:

- Using a 1,3-dicarbonyl precursor already bearing a thiophen-2-yl substituent, or

- Employing cross-coupling reactions (e.g., Suzuki or Stille coupling) on a halopyrazole intermediate to append the thiophen-2-yl group.

Example from literature: European patent EP0942909B1 describes preparation of pyrazoles substituted at the 3-position with thiophen-2-yl groups by condensation methods and subsequent functionalization steps.

Introduction of the 1-(2-fluoroethyl) Group

The N-1 position alkylation of pyrazoles with fluoroalkyl groups such as 2-fluoroethyl can be achieved by nucleophilic substitution reactions using 2-fluoroethyl halides (e.g., 2-fluoroethyl bromide or chloride) under basic conditions.

- Typical conditions involve the use of a strong base (e.g., potassium carbonate or sodium hydride) in polar aprotic solvents like dimethylformamide or acetonitrile.

- The reaction proceeds via deprotonation of the pyrazole N-H followed by alkylation with the fluoroethyl halide.

This method is supported by analogous alkylation reactions reported in pyrazole chemistry literature.

Installation of the 4-(Chloromethyl) Group

The chloromethyl substituent at the 4-position of the pyrazole ring can be introduced by:

- Halomethylation reactions, typically involving chloromethylation reagents such as chloromethyl methyl ether or formaldehyde and hydrochloric acid under controlled conditions.

- Alternatively, selective chlorination of a methyl group at the 4-position can be performed using reagents like thionyl chloride or sulfuryl chloride.

In the context of pyrazoles, the chloromethylation is often carried out on a precursor bearing a methyl group at the 4-position, converting it to the chloromethyl derivative.

Detailed Synthetic Route Example

Based on available patent literature and experimental procedures for similar pyrazole derivatives, a plausible preparation route is as follows:

Research Findings and Optimization Notes

- Selectivity: Alkylation at N-1 is favored under basic conditions, avoiding O-alkylation or other side reactions.

- Yield: Reported yields for similar alkylation steps range from 60% to 85% depending on reaction time and temperature.

- Purification: Crude products often require chromatographic purification (e.g., silica gel column chromatography) to separate regioisomers or unreacted starting materials.

- Safety: Chloromethylation reagents are toxic and carcinogenic; strict safety protocols are necessary.

- Alternative Methods: Cross-coupling reactions using palladium catalysts can be employed to introduce thiophen-2-yl substituents on halopyrazole intermediates, offering milder conditions and higher functional group tolerance.

Summary Table of Preparation Methods

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.